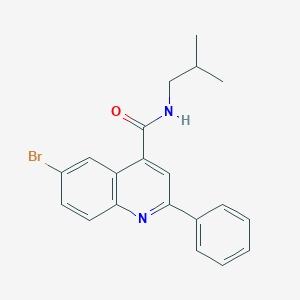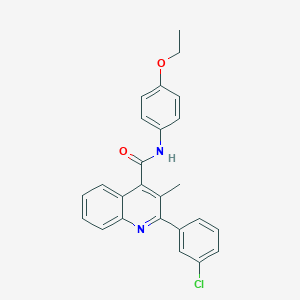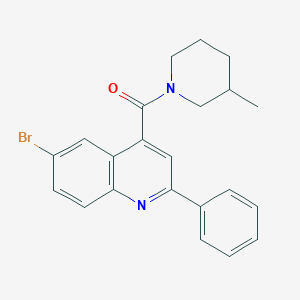![molecular formula C22H28N2O5 B444819 1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444819.png)
1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with dimethoxybenzyl and dimethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3-dimethoxybenzyl chloride with piperazine to form the intermediate [4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]methane. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, 1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other high-value chemicals.
作用機序
The mechanism of action of 1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but lacks the piperazine ring.
2-(4-Methoxyphenyl)ethylamine: Another related compound with a different substitution pattern.
Uniqueness
What sets 1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE apart is its combination of the piperazine ring with dimethoxybenzyl and dimethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action provide a foundation for further research and development, highlighting its importance in scientific exploration.
特性
分子式 |
C22H28N2O5 |
|---|---|
分子量 |
400.5g/mol |
IUPAC名 |
(3,5-dimethoxyphenyl)-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-12-17(13-19(14-18)27-2)22(25)24-10-8-23(9-11-24)15-16-6-5-7-20(28-3)21(16)29-4/h5-7,12-14H,8-11,15H2,1-4H3 |
InChIキー |
LTVSNYMDAOYOPF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
正規SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(2-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B444737.png)
![2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol](/img/structure/B444739.png)

![6-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B444748.png)
![Isopropyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444749.png)

![(2Z)-N-(4-fluorophenyl)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444751.png)

![2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B444755.png)
![Methyl 4-(4-ethylphenyl)-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444757.png)
![Methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444758.png)
![2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B444759.png)
![Isopropyl 2-[(2,6-difluorobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B444760.png)
![Methyl 2-[(2,6-difluorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444761.png)
